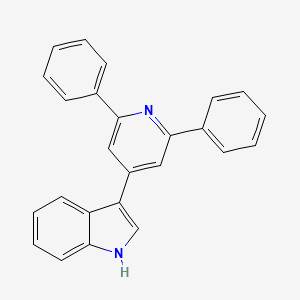
3-(2,6-diphenyl-4-pyridinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-diphenyl-4-pyridinyl)-1H-indole, commonly known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin production and reducing glucose production in the liver.
Mécanisme D'action
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors work by inhibiting the enzyme 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin production and reduce glucose production in the liver. By inhibiting 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors increase the levels of incretin hormones in the body, leading to increased insulin production and lower glucose levels.
Biochemical and Physiological Effects:
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a number of biochemical and physiological effects. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve beta-cell function, increase insulin sensitivity, and reduce inflammation. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, reducing the risk of heart disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a number of advantages and limitations for lab experiments. One advantage is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a low risk of hypoglycemia and weight gain compared to other diabetes medications. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, making them a potentially useful tool for studying cardiovascular disease. However, one limitation is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors may not be effective for all patients with type 2 diabetes, and may not be effective in patients with advanced disease.
Orientations Futures
There are a number of future directions for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors. One potential direction is the development of new 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors with improved efficacy and safety profiles. Another potential direction is the use of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors in combination with other diabetes medications, to improve glycemic control and reduce the risk of complications. Finally, research is needed to better understand the long-term effects of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors on cardiovascular health and other aspects of health and wellbeing.
Méthodes De Synthèse
The synthesis method for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors involves the reaction of 2,6-diphenyl-4-pyridinamine with indole-3-carboxaldehyde in the presence of a catalyst. The reaction produces 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is then purified using a series of chromatography techniques.
Applications De Recherche Scientifique
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been extensively studied in the scientific community due to their potential for treating type 2 diabetes. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a low risk of hypoglycemia and weight gain compared to other diabetes medications.
Propriétés
IUPAC Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-15-20(16-25(27-24)19-11-5-2-6-12-19)22-17-26-23-14-8-7-13-21(22)23/h1-17,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKQYFPMKFVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

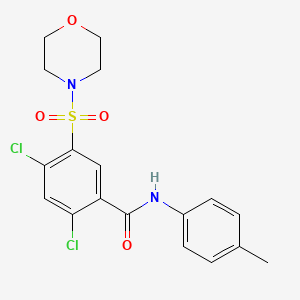
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
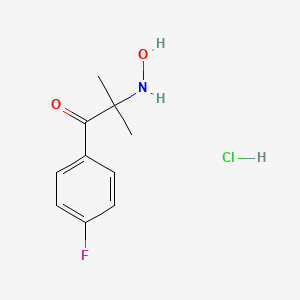

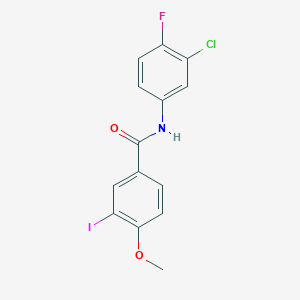
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)


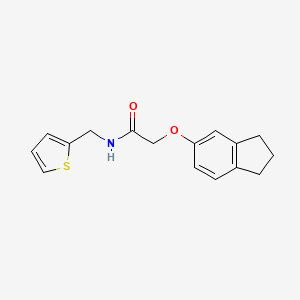
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)